Product packaging for Destrifluoroethoxy Lansoprazole(Cat. No.:CAS No. 60524-97-2)

Destrifluoroethoxy Lansoprazole

Cat. No.: B601806
CAS No.: 60524-97-2
M. Wt: 271.34
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Description

Contextualizing Destrifluoroethoxy Lansoprazole (B1674482) as a Related Substance of Lansoprazole

Destrifluoroethoxy Lansoprazole is recognized as an impurity or a related compound of Lansoprazole. veeprho.comveeprho.com In the context of pharmaceutical manufacturing, an impurity is any component present in the drug substance or drug product that is not the desired chemical entity. The presence of such compounds can arise from the synthesis process, degradation of the API over time, or interaction with other components of the formulation. Therefore, the identification and characterization of substances like this compound are critical for quality control and regulatory compliance. It is used as a reference standard in analytical testing to ensure that batches of Lansoprazole meet the stringent purity requirements set by pharmacopeias. axios-research.comsynzeal.com

Nomenclature and Formal Chemical Identity

The precise identification of any chemical compound relies on standardized nomenclature and unique identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(((3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole . veeprho.comsynzeal.com This systematic name provides an unambiguous description of the molecule's structure.

The Chemical Abstracts Service (CAS) has assigned the registry number 60524-97-2 to this compound. veeprho.comaxios-research.comsynzeal.comchemicalbook.com This unique numerical identifier is essential for database searches and clear communication in scientific literature and commerce.

The molecular formula for this compound is C₁₄H₁₃N₃OS . veeprho.comaxios-research.comsynzeal.com This formula indicates the elemental composition of the molecule.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name 2-(((3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
CAS Registry Number 60524-97-2
Molecular Formula C₁₄H₁₃N₃OS

Significance in Pharmaceutical Chemistry Research

The importance of studying this compound extends beyond its simple identification. Its role as an impurity has significant implications for the pharmaceutical industry.

This compound is primarily known as an impurity of Lansoprazole. veeprho.com Impurities can potentially impact the stability and safety of a drug. Therefore, their levels are strictly controlled during the manufacturing process. Stress testing of Lansoprazole under various conditions, such as exposure to acid, base, light, and heat, can lead to the formation of degradation products. rasayanjournal.co.inscirp.org While specific studies detailing the formation of this compound as a degradation product are not prevalent in the provided search results, its classification as a related compound implies it could arise from either the synthetic route or degradation pathways. The development of analytical methods, such as high-performance liquid chromatography (HPLC), is crucial for the detection and quantification of such impurities to ensure the final product's quality. synzeal.com

Relevance in Analytical Method Development and Validation

The primary application of this compound is as a certified reference material in the development and validation of analytical techniques, most notably high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). axios-research.comsynzeal.comnih.gov These methods are essential for separating Lansoprazole from its impurities, ensuring the final product meets stringent regulatory standards.

The development of robust analytical methods involves several key stages where this compound is utilized:

Specificity and Selectivity: To establish the specificity of an analytical method, a solution containing Lansoprazole is spiked with known impurities, including this compound. nih.gov The method must demonstrate the ability to resolve the main drug peak from the impurity peaks, proving it can accurately measure Lansoprazole without interference. nih.govscirp.org Chromatographic techniques are optimized to achieve sufficient separation between all potential process-related impurities and degradation products. nih.govgoogle.com

Linearity, Accuracy, and Precision: The validation of an analytical method requires demonstrating its linearity, accuracy, and precision. nih.gov Linearity is assessed by preparing a series of solutions with varying concentrations of the impurity and ensuring the method's response is proportional. nih.gov For accuracy, a known quantity of this compound is added to a sample, and the recovery percentage is calculated. nih.gov Precision is determined by repeatedly analyzing a sample spiked with the impurity and calculating the relative standard deviation (RSD) of the results, which should fall within acceptable limits. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ represent the smallest concentration of an impurity that can be reliably detected and quantified, respectively. scispace.com These parameters are crucial for controlling impurities at very low levels and are established using solutions of this compound.

Stability-Indicating Methods: Forced degradation studies are conducted on Lansoprazole under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products. nih.govscirp.org These studies help in developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient from any degradants that may form over time, ensuring the product's stability and shelf-life. nih.gov

Several studies have detailed the development of HPLC and UPLC methods for the analysis of Lansoprazole and its impurities. For instance, a novel reverse-phase UPLC method was developed to separate Lansoprazole from its process-related and degradation impurities. nih.gov The method utilized a C18 column and a gradient mobile phase, with detection at 285 nm. nih.gov Similarly, various HPLC methods have been established, often employing C8 or C18 columns with different mobile phase compositions to achieve effective separation. jocpr.comjocpr.comajptr.com

The availability of well-characterized reference standards like this compound is fundamental for these analytical procedures. axios-research.comsigmaaldrich.com It allows for the accurate qualification and quantification of impurities, which is a critical aspect of quality control in the pharmaceutical industry.

Table of Research Findings:

Analytical TechniqueColumnMobile PhaseDetectionRetention Time of LansoprazoleKey Finding
RP-UPLC nih.govWaters Acquity BEH C18Gradient: A) pH 7.0 phosphate (B84403) buffer/methanol (B129727) (90:10 v/v); B) methanol/acetonitrile (B52724) (50:50 v/v)285 nmNot specified for Lansoprazole aloneSuccessfully separated Lansoprazole from all its impurities with a total run time of 11.0 minutes.
RP-HPLC scispace.comInspire grace C18 (250 mm x 4.5 mm, 5mm)Methanol:water (80:20)285 nm5.4 minThe method was validated and found to be rapid, precise, and accurate.
RP-HPLC jocpr.comPhenomenex Luna C8 (5μ, 250 mm × 4.6 mm)Disodium hydrogen phosphate buffer (pH 3.0):Acetonitrile (30:70)285 nm8.82 minThe method was linear over a concentration range of 40-60 μg/ml.
RP-HPLC ajptr.comC18 (250 mm length)Methanol:0.1% Ortho Phosphoric Acid (70:30)285 nm6.6 minThe method was validated and shown to be simple, rapid, precise, and accurate.

Properties

CAS No.

60524-97-2

Molecular Formula

C14H13N3OS

Molecular Weight

271.34

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridine

Origin of Product

United States

Origin and Formation Mechanisms of Destrifluoroethoxy Lansoprazole

Analysis of Specific Synthetic Steps Implicating Formation

The core synthesis of Lansoprazole (B1674482) involves the condensation of a substituted pyridine (B92270) moiety with 2-mercaptobenzimidazole, followed by an oxidation step to form the sulfinyl group. The formation of Destrifluoroethoxy Lansoprazole is intrinsically linked to the starting materials and intermediates used in this process.

Specifically, the synthesis of the pyridine intermediate, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, is a critical stage. If the starting pyridine derivative lacks the 2,2,2-trifluoroethoxy group at the 4-position, the subsequent condensation and oxidation steps will result in the formation of this compound instead of the intended Lansoprazole molecule. Incomplete trifluoroethoxylation of the pyridine ring is a potential source of the precursor that leads to this impurity.

Identification of Precursor Compounds and By-products

The primary precursor to the formation of this compound as a process-related impurity is 2-(((3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole. This thioether intermediate, when lacking the 2,2,2-trifluoroethoxy group, will be oxidized in the final synthesis step to yield this compound.

The presence of this precursor can arise from the use of insufficiently pure 2-chloromethyl-3-methyl-4-hydroxypyridine which has not been completely converted to its trifluoroethoxy derivative.

Precursor CompoundBy-product/Impurity
2-(((3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazoleThis compound
2-chloromethyl-3-methyl-4-hydroxypyridine (if incompletely reacted)2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (desired intermediate)

This compound as a Degradation Product of Lansoprazole

Beyond its origins in synthesis, this compound can also be formed through the degradation of Lansoprazole under specific environmental conditions. Forced degradation studies are instrumental in elucidating the pathways through which this transformation occurs.

Forced Degradation Studies and Conditions Leading to Formation

Forced degradation studies, which expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products. Research has indicated that Lansoprazole is susceptible to degradation under acidic and oxidative conditions.

While a comprehensive profile of all degradation products is extensive, studies have shown that acid-catalyzed degradation can lead to the formation of various impurities. Although not always the major degradation product, the enrichment of this compound has been observed under acidic conditions, suggesting a pathway for its formation from the parent drug.

Chemical Degradation Pathways and Reaction Mechanisms

The chemical instability of Lansoprazole, particularly in acidic environments, drives its degradation into various products.

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a key degradation pathway for Lansoprazole, especially under acidic conditions. The acidic environment can catalyze the cleavage of the 2,2,2-trifluoroethoxy group from the pyridine ring of the Lansoprazole molecule. This de-alkoxylation reaction would yield a hydroxyl group at the 4-position of the pyridine ring, which could then potentially undergo further reactions. However, the direct hydrolytic cleavage to form this compound is a plausible, though not extensively documented, pathway. The mechanism would involve the protonation of the ether oxygen, making the trifluoroethyl group a better leaving group.

More commonly reported is the acid-catalyzed rearrangement of the Lansoprazole structure, leading to a variety of other degradation products. The formation of this compound through degradation appears to be a less prominent pathway compared to its formation as a process-related impurity.

Chemical Degradation Pathways and Reaction Mechanisms

Oxidative Degradation Pathways

Lansoprazole is susceptible to degradation under oxidative conditions. scirp.org Studies have shown that exposure of Lansoprazole to oxidizing agents leads to the formation of several degradation products, including Lansoprazole sulfone and Lansoprazole N-oxide. scirp.orgveeprho.comcaymanchem.com One study identified three oxidative degradation impurities using high-resolution mass spectrometry after stressing Lansoprazole with m-chloroperoxybenzoic acid (m-CPBA). scirp.org The primary products identified were Lansoprazole N-oxide and a di-oxidized impurity. scirp.org

The formation of these products involves the oxidation of the sulfinyl group to a sulfonyl group (Lansoprazole sulfone) and the oxidation of the pyridine nitrogen to an N-oxide (Lansoprazole N-oxide). caymanchem.comcaymanchem.com Another related product, Lansoprazole sulfone N-oxide, is also formed under oxidative stress. caymanchem.com

Table 1: Oxidative Degradation Products of Lansoprazole

Degradation ProductFormation ConditionReference
Lansoprazole sulfoneOxidative stress veeprho.com
Lansoprazole N-oxideOxidative stress scirp.orgveeprho.comcaymanchem.com
Lansoprazole sulfone N-oxideOxidative stress caymanchem.com
Di-oxidized impurityOxidative stress (m-CPBA) scirp.org
Photolytic Degradation Pathways

Exposure to light can induce the degradation of Lansoprazole. Photodegradation studies have demonstrated that irradiation, for instance with a solar simulator, accelerates the breakdown of the drug. unina.itresearchgate.net The degradation process under photolytic conditions can lead to a variety of products. Research has shown that upon irradiation, Lansoprazole in aqueous solutions can decompose to form sulfides, benzimidazoles, dianilines, and pyridines. unina.itresearchgate.net The presence of photosensitizers such as humic acids or nitrates does not appear to significantly alter the photodegradation pathway. unina.it

Thermal Degradation Pathways

Thermal stress can also contribute to the degradation of Lansoprazole. While some studies suggest that Lansoprazole is relatively stable under dry heat conditions, others indicate that decomposition occurs at elevated temperatures. nih.gov The melting point of Lansoprazole has been observed to be dependent on the heating rate, suggesting that decomposition occurs around its melting temperature. rasayanjournal.co.in Heating Lansoprazole can lead to discoloration and the development of a characteristic odor, indicative of chemical transformation. rasayanjournal.co.in

Identification of Other Degradation Products of Lansoprazole in Relation to this compound

Forced degradation studies of Lansoprazole under various stress conditions, including acidic, basic, hydrolytic, oxidative, and photolytic stress, have led to the identification of several degradation products. These studies are crucial for understanding the stability of the drug and for identifying potential impurities.

Under acidic conditions, a major degradation product has been identified. researchgate.netrasayanjournal.co.in Basic hydrolysis has been shown to produce a novel impurity with a higher molecular weight than Lansoprazole itself. scirp.org Oxidative degradation, as previously mentioned, primarily yields Lansoprazole sulfone and Lansoprazole N-oxide. scirp.orgveeprho.com Lansoprazole sulfide (B99878) is another common degradation product that can be formed under certain conditions. veeprho.comunina.it

The table below provides a summary of some of the key degradation products of Lansoprazole identified in various studies.

Table 2: Identified Degradation Products of Lansoprazole

Compound NameIUPAC NameFormation Condition(s)
This compound2-(((3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazoleImpurity
Lansoprazole sulfide2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazoleAcidic, Photolytic Degradation
Lansoprazole sulfone2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazoleOxidative Degradation
Lansoprazole N-oxide2-(((3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazoleAcidic, Basic, Oxidative Degradation
Lansoprazole Sulfone N-oxide2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazoleOxidative Degradation
Unnamed Base Degradation Product7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo caymanchem.comcaymanchem.comimidazo[2,1-b]benzo caymanchem.comcaymanchem.comimidazo[2,1-d] veeprho.comcaymanchem.combiocat.comthiadiazineBasic Hydrolysis

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional NMR Techniques

Nuclear Overhauser Effect (NOE) Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. For destrifluoroethoxy lansoprazole (B1674482), NOE studies would be instrumental in confirming the conformation of the molecule, particularly the relative orientation of the benzimidazole (B57391) and pyridine (B92270) rings.

Interactive Data Table: Predicted NOE Correlations for Destrifluoroethoxy Lansoprazole

Irradiated ProtonsExpected NOE Correlations (Observed Protons)
Pyridine-CH3Pyridine-H
Methylene (-CH2-)Pyridine-H, Benzimidazole-H
Benzimidazole-HMethylene (-CH2-), Adjacent Benzimidazole-H
Pyridine-HPyridine-CH3, Methylene (-CH2-)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₄H₁₃N₃OS, the expected exact mass can be calculated and compared with the measured mass for unambiguous identification. veeprho.comaxios-research.com The high accuracy of HRMS is critical in distinguishing between compounds with the same nominal mass but different elemental compositions.

The interpretation of mass spectrometry data involves analyzing the fragmentation pattern to piece together the molecular structure. In the mass spectrum of this compound, the molecular ion peak [M+H]⁺ would be observed at m/z 272.0852, corresponding to the protonated molecule (C₁₄H₁₄N₃OS⁺).

The fragmentation of this compound is expected to follow pathways similar to those of lansoprazole and other related benzimidazole sulfoxides. Key fragmentation would likely involve the cleavage of the methylene-sulfinyl bond and fragmentation of the heterocyclic ring systems. A plausible fragmentation pattern is detailed in the table below.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Fragment Ion)Proposed Structure / Origin
272.0852[M+H]⁺ (Protonated molecular ion)
255.0821[M+H - OH]⁺ (Loss of hydroxyl radical from sulfoxide)
149.0430[C₈H₇N₂S]⁺ (Benzimidazole-sulfinyl fragment)
135.0478[C₇H₅N₂S]⁺ (Further fragmentation of benzimidazole moiety)
107.0706[C₇H₉N]⁺ (Methyl-pyridin-methylene fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound will exhibit absorption bands corresponding to its key structural motifs.

The spectrum would be characterized by N-H stretching vibrations from the benzimidazole ring, aromatic C-H stretching, C=C and C=N stretching from the aromatic rings, and a prominent S=O stretching vibration from the sulfoxide (B87167) group. A comparative analysis with the IR spectrum of lansoprazole would show the absence of the strong C-F and C-O-C stretching bands associated with the trifluoroethoxy group. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400N-H (Benzimidazole)Stretching
~3100-3000Aromatic C-HStretching
~1600-1450C=C, C=N (Aromatic Rings)Stretching
~1050-1030S=O (Sulfoxide)Stretching
~800-700Aromatic C-HOut-of-plane bending

Crystallographic Studies (If Available)

Crystallographic studies, such as X-ray diffraction, provide the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and crystal packing.

As of the latest available literature, specific crystallographic data for this compound has not been reported. Such a study would be invaluable for definitively confirming its molecular conformation and intermolecular interactions in the crystalline form. Studies on similar benzimidazole derivatives have revealed detailed insights into their solid-state structures, which could serve as a reference for future crystallographic analysis of this compound. researchgate.netresearchgate.netmdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental in separating Destrifluoroethoxy Lansoprazole (B1674482) from Lansoprazole and other related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Lansoprazole and its impurities. Several RP-HPLC methods have been developed and validated for this purpose. ajptr.comjocpr.comjocpr.com These methods are designed to be simple, rapid, precise, and accurate for routine quality control. ajptr.comjocpr.com

Method development often involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength to achieve adequate separation. For instance, a common approach utilizes a C18 or C8 analytical column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jocpr.comjocpr.comscispace.com The pH of the mobile phase is a critical parameter that is often adjusted to ensure good peak shape and resolution. jocpr.comjocpr.com Detection is typically carried out using a UV detector at a wavelength where both Lansoprazole and its impurities exhibit significant absorbance, commonly around 285 nm. ajptr.comjocpr.comscispace.comtsijournals.com

Validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For example, one validated method demonstrated linearity over a concentration range of 10-50 µg/ml for Lansoprazole, with a retention time of 6.6 minutes. ajptr.com Another study reported a retention time of 5.4 minutes for Lansoprazole with a linearity range of 10-50 µg/ml. scispace.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for Destrifluoroethoxy Lansoprazole have been reported to be 0.014% and 0.035%, respectively. bohrium.com

Examples of HPLC Method Parameters for Lansoprazole Analysis
ParameterMethod 1 ajptr.comMethod 2 jocpr.comMethod 3 scispace.comresearchgate.net
ColumnC18, 250 mm lengthPhenomenex Luna C8, (5μ, 250 mm × 4.6 mm id)Inspire grace C18 (250 mm x 4.5 mm, 5mm particle size)
Mobile PhaseMethanol: 0.1% Ortho Phosphoric Acid (70:30)Disodium hydrogen phosphate buffer (pH 3.0): Acetonitrile (30:70)Methanol: Water (80:20)
Flow Rate1.2 ml/min1.0 ml/min0.8 ml/min
Detection Wavelength285 nm285 nm285 nm
Retention Time (Lansoprazole)6.6 min8.82 min5.4 min
Linearity Range10-50 µg/ml40-60 µg/ml10-50 µg/ml

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter analysis times, reduced solvent consumption, and improved resolution. nih.govnih.gov A novel, stability-indicating RP-UPLC method has been developed and validated for the estimation of Lansoprazole and its impurities, including this compound. nih.govmdpi.com

This UPLC method typically employs a sub-2 µm particle size column, such as a Waters Acquity BEH C18, and a gradient elution program. nih.govmdpi.com The mobile phase often consists of a buffered aqueous phase and an organic phase containing methanol and/or acetonitrile. nih.govmdpi.com For instance, a validated method uses a gradient with mobile phase A (pH 7.0 phosphate buffer and methanol) and mobile phase B (methanol and acetonitrile). nih.govmdpi.com Detection is commonly performed at 285 nm. nih.govmdpi.com The total run time for such a method can be as short as 11 minutes, allowing for high-throughput analysis. nih.gov

Validation according to ICH guidelines confirms the method's specificity, precision, accuracy, linearity, and robustness. nih.govmdpi.com The method's ability to resolve degradation products from the main peak demonstrates its stability-indicating power. nih.govmdpi.com One validated UPLC method for the analysis of several proton pump inhibitors, including lansoprazole, demonstrated a linear range from 0.75–1.78 μg/mL to 200 μg/mL with a regression coefficient (r2) of ≥0.98. nih.gov

UPLC Method Parameters for Lansoprazole and its Impurities nih.govmdpi.com
ParameterCondition
ColumnWaters Acquity BEH C18
Mobile Phase ApH 7.0 phosphate buffer: methanol (90:10 v/v)
Mobile Phase BMethanol: acetonitrile (50:50 v/v)
Detection285 nm
Total Run Time11.0 minutes

While HPLC and UPLC are the predominant techniques for the analysis of non-volatile and thermally labile compounds like Lansoprazole and its impurities, Gas Chromatography (GC) is generally not applicable for their direct analysis due to their high molecular weight and potential for thermal degradation.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are invaluable for the comprehensive analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and sensitive quantification of Lansoprazole and its impurities. tsijournals.com This technique provides molecular weight and structural information, which is crucial for identifying unknown impurities. tsijournals.comscirp.org High-resolution mass spectrometry (HRMS) coupled with HPLC can determine the accurate mass of impurities and their fragments, facilitating the proposal of their elemental composition and molecular structure. scirp.org

Several LC-MS/MS methods have been developed and validated for the determination of Lansoprazole in various matrices. benthamopen.comnih.govresearchgate.net These methods often employ a C18 column and a mobile phase compatible with mass spectrometry, such as a mixture of acetonitrile and ammonium (B1175870) acetate (B1210297) solution. benthamopen.comnih.govresearchgate.net Detection is typically performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in either positive or negative ion mode. nih.govjapsonline.com The method can be highly sensitive, with a reported linear range for Lansoprazole from 4.50 ng/ml to 2800.00 ng/ml. benthamopen.comresearchgate.net

LC-MS/MS Method Parameters for Lansoprazole Analysis
ParameterMethod 1 benthamopen.comresearchgate.netMethod 2 nih.gov
ColumnThermo Hypurity Advance, 50 X 4.6mm, 5 µmZorbax SB-C18 (3.0 mm x 150 mm, 3.5 µm)
Mobile PhaseAcetonitrile: 2 mM Ammonium Acetate solution (80:20 v/v)Methanol: Water (70:30, v/v, containing 5 mM ammonium formate, pH 7.85)
Flow Rate1.0 mL/minNot specified
DetectionLC-MS/MS (API 3000), Negative Ion ModeTriple Quadrupole Tandem Mass Spectrometry, ESI(-)
Linearity Range4.50-2800.00 ng/ml5.5-2200.0 ng/mL
Lower Limit of Quantification4.60 ng/ml5.5 ng/mL

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Lansoprazole. scielo.brresearchgate.net These methods are based on measuring the absorbance of a Lansoprazole solution at its wavelength of maximum absorption (λmax). scielo.brresearchgate.net The λmax for Lansoprazole is often reported around 281 nm in acetonitrile or 298 nm in a phosphate buffer. scielo.brijpcbs.com

The method is typically validated for its linearity, with Beer's law being obeyed over a specific concentration range. For instance, one method showed a linear range of 1.25-25.0 µg/mL in acetonitrile. scielo.brresearchgate.net Another method using a phosphate buffer reported a linear range of 5-30 μg/ml. ijpcbs.com While spectrophotometric methods are useful for quantifying the total amount of the drug, they are generally not suitable for separating and quantifying individual impurities like this compound without prior chromatographic separation. dissolutiontech.com However, they can be used in conjunction with techniques like thin-layer chromatography. researchgate.net

UV-Visible Spectrophotometric Methods for Lansoprazole Quantification
ParameterMethod 1 scielo.brresearchgate.netMethod 2 ijpcbs.com
SolventAcetonitrile0.01 M Phosphate Buffer (pH 6.8)
λmax281 nm298 nm
Linearity Range (Beer's Law)1.25-25.0 µg/mL5-30 μg/ml
Correlation Coefficient (r²)Not specified0.9996

Method Validation Parameters in Research Context

Method validation is a crucial process in analytical chemistry that confirms a testing procedure is suitable for its intended purpose. For impurities like this compound, validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is reliable, reproducible, and accurate. nih.govnih.gov The following parameters are key in the validation of analytical methods for its quantification.

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of this compound, the method must be able to distinguish its peak from that of the main compound, Lansoprazole, and other related impurities.

A common approach to determine specificity is through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.govacs.org A stability-indicating method is considered specific if it can resolve the degradation products from the main peak and its impurities. For instance, in a validated UPLC method, Lansoprazole was subjected to various stress conditions, and the resulting degradation products were well-resolved from the main Lansoprazole peak and its known impurities, thereby proving the method's specificity. nih.govnih.gov

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

LOD : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

These values are often determined by calculating the signal-to-noise (S/N) ratio, where an S/N ratio of approximately 3 is used for LOD and 10 for LOQ. nih.gov For methods analyzing Lansoprazole impurities, these limits are crucial for controlling trace amounts. Research on a UPLC method for Lansoprazole and its related substances established the LOD and LOQ for several impurities. nih.gov

Table 1: LOD and LOQ for Lansoprazole and Related Substances

Compound LOD (µg/mL) LOQ (µg/mL)
Lansoprazole 0.04 0.12
Impurity 1 0.04 0.12
Impurity 2 0.04 0.12
Impurity 3 0.04 0.12
Impurity 4 0.04 0.12

Data sourced from a study on a validated UPLC method for Lansoprazole and its impurities. nih.gov

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision.

For impurity quantification, the linearity is typically established from the LOQ to about 150% of the impurity's specified limit. nih.gov In a UPLC method for Lansoprazole and its related substances, the linearity was evaluated from the LOQ to 150% of the test concentration. The correlation coefficient (r²) is a key indicator of linearity, with values greater than 0.99 considered acceptable. researchgate.netajptr.com

Table 2: Linearity of Lansoprazole and Related Substances

Compound Range (µg/mL) Correlation Coefficient (r²)
Lansoprazole LOQ - 9.0 > 0.998
Impurity 1 LOQ - 1.8 > 0.998
Impurity 2 LOQ - 1.8 > 0.998
Impurity 3 LOQ - 1.8 > 0.998
Impurity 4 LOQ - 1.8 > 0.998

Data sourced from a study on a validated UPLC method for Lansoprazole and its impurities. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is added to a sample and the percentage of the impurity recovered is calculated. nih.gov

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-day precision): Assessed over a short interval of time with the same analyst and equipment. nih.gov

Intermediate precision (Inter-day precision): Assessed within the same laboratory but on different days, with different analysts, or different equipment. nih.gov

Table 3: Accuracy and Precision Data for Lansoprazole Impurities

Parameter Measurement Result
Accuracy Recovery of impurities (from LOQ to 0.6% of test conc.) 93.5% to 106.5%
Precision Repeatability (%RSD of peak area for impurities) < 2.0%
Intermediate Precision %RSD of peak area for impurities (different day, column, UPLC) < 2.0%

Data sourced from a study on a validated UPLC method for Lansoprazole and its impurities. nih.gov

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov It provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. researchgate.net

To test the robustness of a UPLC method for Lansoprazole and its impurities, experimental conditions were intentionally altered. nih.gov

Table 4: Robustness Test Parameters

Parameter Original Value Varied Values
Flow Rate 0.3 mL/min 0.27 and 0.33 mL/min
Mobile Phase pH 7.0 6.8 and 7.2
Column Temperature 40°C 35°C and 45°C

The method was found to be robust as the tailing factor for Lansoprazole and its impurities remained consistent under these varied conditions. nih.gov

Ruggedness was confirmed by evaluating the intermediate precision, which showed that the method yielded consistent results when performed on different days using different columns and instruments. nih.gov

Application in Quality Control Research of Lansoprazole

This compound is utilized as a chemical reference standard for API Lansoprazole. axios-research.com The validated analytical methodologies for its detection and quantification are fundamental to the quality control (QC) of Lansoprazole in both bulk drug and final pharmaceutical dosage forms. axios-research.comnih.gov

These methods are applied in routine QC testing to:

Identify and Quantify Impurities: Ensure that the level of this compound and other impurities does not exceed the specified limits. cpu.edu.cn

Support Stability Studies: Monitor the potential increase of impurities over time under various storage conditions, confirming the stability of the drug product. nih.gov

Control Manufacturing Processes: By monitoring impurity profiles, manufacturers can control the synthesis and formulation stages to minimize the formation of unwanted compounds like this compound. synzeal.com

The development of rapid and sensitive methods, such as the 11-minute UPLC method, allows for efficient analysis, reducing costs and enabling high-throughput screening of production samples. nih.gov This ensures that the Lansoprazole released to the market meets the stringent requirements for purity and quality. cpu.edu.cn

Comparative Molecular Analysis and Theoretical Implications Vs. Lansoprazole

Structural Differences and Similarities with Lansoprazole (B1674482)

Destrifluoroethoxy Lansoprazole, an impurity of the widely used proton pump inhibitor (PPI) Lansoprazole, presents a compelling case study in structure-activity relationships. The fundamental distinction between the two molecules lies in the substitution pattern on the pyridine (B92270) ring.

Lansoprazole possesses a 2,2,2-trifluoroethoxy group at the 4-position of the pyridine ring. nih.govwikipedia.orgsigmaaldrich.comfda.gov In contrast, this compound, as its name implies, lacks this substituent, featuring a hydrogen atom in its place. axios-research.comveeprho.comsynzeal.com This seemingly minor alteration leads to a notable difference in their molecular formulas and weights. Lansoprazole has a molecular formula of C16H14F3N3O2S and a molecular weight of approximately 369.36 g/mol . nih.govsigmaaldrich.combiocompare.comselleckchem.com this compound has a molecular formula of C14H13N3OS and a molecular weight of about 271.34 g/mol . axios-research.comveeprho.comsynzeal.com

Both molecules share the same core structure: a benzimidazole (B57391) ring linked to a pyridine ring via a methylsulfinyl bridge. This core is the cornerstone of their classification as substituted benzimidazole PPIs.

Impact of the Absence of the Trifluoroethoxy Moiety on Molecular Architecture

The trifluoroethoxy group is not merely a passive appendage; its presence significantly influences the electronic and conformational properties of Lansoprazole. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect on the pyridine ring. This electronic pull is absent in this compound.

Theoretical Impact on Molecular Interactions and Biological Targets

The structural divergence between Lansoprazole and its destrifluoroethoxy analog is hypothesized to have profound implications for their interactions with the biological target, the H+/K+-ATPase, and the mechanism of their activation.

Alterations in Prodrug Activation Mechanisms (Theoretical)

The activation of Lansoprazole is a multi-step process initiated by protonation in the acidic canaliculus of the parietal cell. nih.govresearchgate.netnih.gov The pKa of the pyridine nitrogen is a critical factor in this process, as it governs the initial protonation step. The electron-withdrawing trifluoroethoxy group in Lansoprazole is expected to lower the pKa of the pyridine ring compared to the unsubstituted pyridine in this compound.

A higher pKa in this compound would mean it becomes protonated more readily at a less acidic pH. This could theoretically alter the rate and location of its activation within the stomach. The subsequent intramolecular rearrangement to form the active sulfenamide (B3320178) is also dependent on the electronic characteristics of the molecule. The change in electron density on the pyridine ring of this compound could therefore influence the kinetics of this crucial activation step.

Theoretical Pharmacokinetic Considerations (Excluding Human Clinical Data)

The pharmacokinetic profile of a drug is intimately linked to its chemical structure. The removal of the trifluoroethoxy group is predicted to significantly impact the metabolic stability and pathways of this compound compared to its parent compound.

Predicted Metabolic Stability and Pathways (e.g., CYP Enzyme Interactions)

Lansoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C19 and CYP3A4 playing the most significant roles. nih.govpharmgkb.orgnih.govtandfonline.comcpicpgx.org The major metabolic pathways include hydroxylation of the benzimidazole ring and sulfoxidation.

The trifluoroethoxy group in Lansoprazole is a site of potential metabolic interest. The carbon-fluorine bond is exceptionally strong, which generally imparts metabolic stability to that part of the molecule. annualreviews.orgtandfonline.comcapes.gov.brnih.govnih.govacs.orgacs.org Its absence in this compound removes this metabolically robust feature.

Theoretically, the pyridine ring of this compound, now lacking the stabilizing trifluoroethoxy group, could become more susceptible to oxidative metabolism by CYP enzymes. This could lead to different metabolic products and a potentially faster rate of clearance from the body compared to Lansoprazole. The altered electronic properties of the pyridine ring could also influence how the molecule orients itself within the active site of CYP enzymes, potentially favoring different metabolic pathways or altering the affinity for specific CYP isoforms. For instance, the interaction with CYP2C19 and CYP3A4 could be different for the two compounds, leading to a different metabolic profile for this compound.

Potential for Different Degradation Profiles

A comparative molecular analysis of this compound and its parent compound, Lansoprazole, suggests potential differences in their degradation profiles. These distinctions arise primarily from the substitution of a methoxy (B1213986) group in Lansoprazole with a trifluoroethoxy group in this compound. This alteration introduces distinct electronic and steric effects that can influence the molecule's stability and susceptibility to various degradation pathways.

The degradation of Lansoprazole is known to proceed through several routes, including hydrolysis in acidic and basic conditions, oxidation, and photolysis. The core benzimidazole structure and the sulfinyl group are key sites for these reactions. For instance, under acidic conditions, Lansoprazole is labile, and in the presence of light, it can undergo degradation to form sulfides, benzimidazolones, and other byproducts.

The introduction of the trifluoroethoxy group in this compound is expected to modulate these degradation pathways. The trifluoromethoxy substituent, a close analogue, is recognized for its increased chemical stability compared to the methoxy group. nih.gov This enhanced stability is largely attributed to its higher electron-withdrawing capacity and greater steric hindrance. nih.gov These properties can render the trifluoroethoxy group more resistant to enzymatic breakdown and less prone to forming reactive metabolites. nih.gov

The strong electron-withdrawing nature of the trifluoroethoxy group can influence the electron density distribution across the entire molecule, potentially altering the reactivity of the benzimidazole and pyridine rings. This electronic effect may impact the susceptibility of the molecule to both hydrolytic and oxidative degradation.

Furthermore, the stability of fluorinated compounds to photodegradation is a significant consideration. Studies on trifluoromethyl-substituted aromatic compounds have shown that the presence of nitrogen in the aromatic ring can diminish photodegradation rates. confex.com This is due to a decrease in the quantum yield, which lowers the efficiency of direct degradation processes. confex.com Given that this compound contains nitrogen in its heterocyclic rings, it is plausible that its photodegradation profile may differ from that of Lansoprazole.

A hypothetical comparison of the potential degradation profiles is presented in the table below.

Degradation PathwayLansoprazoleThis compound (Theoretical)Rationale for Difference
Acidic Hydrolysis Labile, leading to rearrangement and degradation.Potentially more stable.The electron-withdrawing trifluoroethoxy group may decrease the basicity of the pyridine nitrogen, reducing the rate of acid-catalyzed degradation.
Basic Hydrolysis Susceptible to degradation.May exhibit altered kinetics.Changes in electron density around the benzimidazole ring could influence the rate of base-mediated hydrolysis.
Oxidation The sulfinyl group is a primary site of oxidation.The sulfinyl group remains a likely site of oxidation.The electronic influence of the trifluoroethoxy group could subtly affect the oxidation potential of the sulfur atom.
Photodegradation Degrades in the presence of light.Potentially more resistant to photodegradation.The presence of nitrogen in the heterocyclic rings and the stability of the C-F bonds may lead to a lower quantum yield for photolytic cleavage. confex.com
Metabolic Degradation Undergoes oxidative demethylation.Likely resistant to O-dealkylation.The trifluoroethoxy group is sterically hindered and electronically deactivated, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes. nih.gov

Computational Chemistry and in Silico Studies Potential Research Areas

Molecular Docking Simulations for Target Interactions (Hypothetical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For destrifluoroethoxy lansoprazole (B1674482), a primary hypothetical target for such simulations would be the gastric H+/K+ ATPase, the proton pump that is the established target of lansoprazole. nih.gov

The objective of these hypothetical docking studies would be to compare the binding affinity and interaction profile of destrifluoroethoxy lansoprazole with that of lansoprazole. Key interaction sites within the proton pump's binding pocket would be analyzed. These studies could elucidate whether the absence of the trifluoroethoxy group significantly alters the binding mode and efficacy. For instance, simulations could explore interactions with key amino acid residues known to be crucial for the binding of lansoprazole.

A hypothetical molecular docking study could yield results such as those presented in Table 1.

Table 1: Hypothetical Molecular Docking Results of this compound with H+/K+ ATPase

Ligand Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Hydrogen Bonds (Hypothetical Number)
This compound -8.2 Cys813, Tyr801, Asn814 2

These hypothetical results suggest that while this compound may still bind to the active site, its binding affinity could be slightly lower than that of lansoprazole due to the loss of certain interactions facilitated by the trifluoroethoxy group.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of a molecule. rsc.org For this compound, these calculations would be invaluable in understanding its fundamental chemical properties.

Calculations could determine optimized molecular geometry, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites. This information is crucial for predicting how the molecule might interact with biological targets and other chemical species.

Table 2: Hypothetical Quantum Chemical Properties of this compound

Parameter Hypothetical Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Prediction of Degradation Pathways using Computational Models

Forced degradation studies are essential to understand the stability of a drug substance. nih.govrasayanjournal.co.inscirp.orgresearchgate.net Computational models can complement experimental studies by predicting potential degradation products and pathways under various stress conditions, such as acidic, basic, and oxidative environments.

By analyzing the chemical structure of this compound, computational software can identify labile bonds and reactive sites susceptible to degradation. For example, the sulfoxide (B87167) group is a known site of reactivity in related compounds. Computational models could simulate the reactions at these sites under different pH and oxidative conditions to predict the structures of likely degradation products. This predictive capability can guide the design of experimental degradation studies and the development of analytical methods for impurity profiling.

A study on lansoprazole revealed the formation of various degradation products under hydrolytic and oxidative stress. semanticscholar.org A similar computational approach for this compound could predict analogous or novel degradation products.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (Computational, not experimental human data)

In silico ADME prediction is a crucial component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the development process. mdpi.comnih.govresearchgate.netnih.govresearchgate.net For this compound, a range of ADME properties can be predicted using various computational models.

These models are typically based on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of experimental data. Key predicted ADME properties would include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability can be estimated.

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration can be made.

Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes. For instance, it could be hypothesized which carbon atoms are most likely to undergo hydroxylation.

Excretion: Properties related to renal clearance can be estimated.

Table 3: Hypothetical In Silico ADME Profile of this compound

ADME Parameter Predicted Value (Hypothetical) Interpretation
Human Intestinal Absorption (%) > 90 Well absorbed from the gut
Caco-2 Permeability (nm/s) High High potential for passive diffusion
Plasma Protein Binding (%) 95 High affinity for plasma proteins
BBB Permeation Low Unlikely to cross the blood-brain barrier

These hypothetical in silico predictions provide a preliminary assessment of the pharmacokinetic profile of this compound, highlighting potential strengths and liabilities that would require experimental validation.

Research Significance and Future Directions

Importance in Understanding Lansoprazole (B1674482) Stability and Degradation Kinetics

The study of Destrifluoroethoxy Lansoprazole is crucial for comprehending the stability profile and degradation kinetics of the active pharmaceutical ingredient (API), Lansoprazole. Forced degradation studies, which are mandated by regulatory bodies, intentionally expose drug substances to various stress conditions to identify potential degradation products and understand their formation pathways.

Under acidic conditions, Lansoprazole has been shown to degrade, leading to the formation of several impurities, including this compound. researchgate.net While detailed kinetic data on the formation of this specific impurity is not extensively available in public literature, its presence as a degradant highlights a key pathway in the decomposition of Lansoprazole. The rate of its formation under different pH levels, temperatures, and oxidative stress is a critical parameter in determining the shelf-life and appropriate storage conditions for Lansoprazole formulations.

Research has demonstrated that Lansoprazole is susceptible to degradation in both acidic and basic mediums. scirp.org The identification of this compound as a "principal synthetic route indicative impurity" suggests that it can also be formed during the manufacturing process. researchgate.net Understanding the kinetics of its formation under both manufacturing and degradation scenarios is vital for process optimization and ensuring the stability of the final drug product.

Role in Establishing Purity Standards and Analytical Research Methodologies

This compound plays a pivotal role as a reference standard in the development and validation of analytical methods for Lansoprazole. axios-research.comsynzeal.com The availability of a well-characterized standard of this impurity is essential for establishing robust purity standards and ensuring the quality and safety of Lansoprazole products.

Regulatory authorities like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) require stringent control of impurities in pharmaceutical products. Analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are developed to separate and quantify Lansoprazole from its related substances, including this compound. acs.org The reference standard is used to:

Confirm the identity of the impurity peak in a chromatogram.

Determine the limit of detection (LOD) and limit of quantification (LOQ) for the impurity. researchgate.net

Validate the accuracy and precision of the analytical method.

Establish acceptance criteria for the level of this impurity in the final drug product.

By using this compound as a reference, pharmaceutical manufacturers can ensure that their analytical methods are sensitive and specific enough to detect and control this impurity within acceptable limits, thereby guaranteeing the purity and safety of their Lansoprazole formulations.

Unexplored Research Avenues

While the importance of this compound is recognized, several areas of research concerning this compound remain largely unexplored. Further investigation into these aspects could provide deeper insights into the chemistry of Lansoprazole and its impurities.

Detailed Investigation into Stereochemical Aspects of Formation

Lansoprazole itself is a chiral molecule, existing as two enantiomers due to the stereocenter at the sulfur atom. However, research into the stereochemical aspects of the formation of this compound is limited. It is currently unknown whether the formation of this impurity from Lansoprazole is a stereospecific or stereoselective process. Future studies could explore whether one enantiomer of Lansoprazole is more prone to degradation to form this compound, or if the formation process itself leads to a specific stereoisomer of the impurity. Investigating the chirality of this impurity could have implications for understanding the degradation mechanism at a molecular level.

Exploration of Alternative Synthetic Routes for Targeted Impurity Generation (for research purposes)

The targeted synthesis of this compound is essential for its use as a reference standard and for further toxicological and pharmacological studies. While it can be isolated from stressed samples of Lansoprazole, the development of a specific and efficient synthetic route would be highly beneficial. researchgate.net A potential synthetic pathway could involve the condensation of 2-(chloromethyl)-3-methylpyridine (B1590430) with 2-mercaptobenzimidazole, followed by appropriate functional group manipulations. A Chinese patent describes a general method for preparing Lansoprazole acid degradation impurities, which involves degrading Lansoprazole under acidic conditions, adjusting the pH to remove other byproducts, and then crystallizing the desired impurity. google.com However, detailed, optimized, and scalable synthetic routes specifically for this compound are not widely published and represent a key area for future research.

Advanced Mechanistic Studies of its Formation under Varied Environmental Stressors

While it is known that this compound can be formed under acidic stress, detailed mechanistic studies of its formation under a wider range of environmental stressors are lacking. researchgate.net Investigating the mechanism under conditions such as photolysis, thermal stress, and oxidative stress would provide a more complete picture of Lansoprazole's degradation profile. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to identify intermediates and elucidate the precise chemical transformations that lead to the formation of this compound. scirp.orgrasayanjournal.co.in Understanding these mechanisms is critical for developing more stable formulations of Lansoprazole.

Further Computational Modeling to Elucidate Structure-Property Relationships

Computational modeling and simulation are powerful tools in modern pharmaceutical research that have yet to be extensively applied to this compound. Density Functional Theory (DFT) calculations could be used to predict its molecular geometry, electronic properties, and spectroscopic signatures, which would complement experimental characterization data. Molecular dynamics simulations could be employed to study its interactions with other molecules and its behavior in different solvent environments. Such computational studies could help to elucidate the structure-property relationships of this impurity, providing insights into its stability, reactivity, and potential biological activity. This knowledge would be invaluable for risk assessment and for the rational design of more stable drug candidates.

Q & A

Q. Table 1: HPLC-MS/MS Parameters for this compound Analysis

ParameterSpecificationReference
ColumnDiamonsil C18 (5 μm, 150 × 2.1 mm)
Mobile PhaseAcetonitrile-0.1% formic acid/2 mM ammonium acetate (43:57 v/v)
Flow Rate0.3 mL/min
Ionization ModeElectrospray (positive)
Linear Range116.00–46,400.00 ng/mL

Q. Table 2: Stability Testing Conditions

ConditionTemperature/HumidityDurationReference
Long-term25°C/60% RH18 months
Accelerated40°C/75% RH6 months
Plasma Storage–80°CUntil analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.